![molecular formula C20H21ClN6O B2885289 2-chloro-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1428355-98-9](/img/structure/B2885289.png)
2-chloro-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
The compound “2-chloro-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a pyrimidine ring, and a pyridine ring, all of which are common structures in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, the pyrimidine ring might participate in electrophilic aromatic substitution, and the pyridine ring might undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Synthesis and Biological Evaluation
The development of novel pyrazolopyrimidines derivatives has been explored for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been synthesized through various chemical reactions, showcasing their relevance in medicinal chemistry for the treatment of cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antimicrobial Activity
Research has also been conducted on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds have shown promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, highlighting their potential in addressing microbial resistance (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Agents
The synthesis of new heterocyclic compounds derived from visnaginone and khellinone, such as benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, has been reported. These compounds exhibited significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, making them potential candidates for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antiviral Activities
Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, showing remarkable activity against the avian influenza virus (H5N1). These findings underline the importance of such compounds in the design and development of new antiviral drugs, especially in the context of emerging infectious diseases (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Related compounds such as 2-amino-4-methylpyridine have been shown to act as ligands and form methoxo-bridged copper (ii) complexes . This suggests that the compound might interact with similar targets.
Mode of Action
For instance, 2-Amino-4-methylpyridine has been shown to inhibit the activity of inducible NO synthase isolated from mouse RAW 264.7 cells in vitro .
Biochemical Pathways
For example, vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) inhibitor sorafinib reduced collagen deposition in a liver fibrosis model .
Result of Action
For instance, N 2,N 4 -bis (2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
properties
IUPAC Name |
2-chloro-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-13-7-8-22-17(11-13)27-19-12-18(25-14(2)26-19)23-9-10-24-20(28)15-5-3-4-6-16(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,24,28)(H2,22,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJATOQWZMOCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-({2-methyl-6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}amino)ethyl]benzamide |
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